3',4',7-Trihydroxyisoflavone

Description

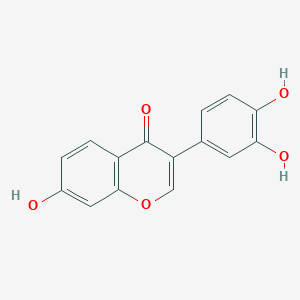

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKGKOOLFLYZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022451 | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-63-2 | |

| Record name | 3′,4′,7-Trihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Vanguard of Phytochemicals: A Technical Guide to the Natural Sourcing and Isolation of 3',4',7-Trihydroxyisoflavone

Abstract

This technical guide provides an in-depth exploration of 3',4',7-Trihydroxyisoflavone, a potent isoflavonoid with significant therapeutic potential. Addressed to researchers, scientists, and professionals in drug development, this document navigates the landscape of its natural origins, detailing the primary botanical sources. Furthermore, it delineates comprehensive, field-proven methodologies for its extraction, isolation, and purification. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Through detailed procedural breakdowns, comparative data, and visual workflows, this paper aims to be an essential resource for the scientific community engaged in the exploration of natural product chemistry.

Introduction: The Scientific Imperative of this compound

This compound, also known as 3'-Hydroxydaidzein, is a naturally occurring isoflavone that has garnered considerable attention within the scientific community.[1][2] As a metabolite of daidzein, a prominent soy isoflavone, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3] The unique hydroxylation pattern on its B-ring distinguishes it from more common isoflavones like daidzein and genistein, potentially contributing to its enhanced bioactivity. Understanding its natural distribution and mastering its isolation are critical first steps in unlocking its full therapeutic potential. This guide provides a comprehensive overview of the current state of knowledge regarding the natural sourcing and purification of this promising phytochemical.

Botanical Provenance: The Natural Reservoirs of this compound

This compound is primarily found within the plant kingdom, specifically in species belonging to the legume family, Fabaceae.[2] Its presence has been reported in various genera, indicating a widespread, albeit not ubiquitous, distribution. The following plant groups are recognized as key natural sources:

-

The Genus Dalbergia : Various species within the Dalbergia genus, commonly known as rosewoods, are notable sources of a diverse array of isoflavonoids.[4][5] Dalbergia spruceana has been specifically identified as containing this compound.[6] The heartwood of these trees is often the primary site of accumulation for these secondary metabolites.[5][7]

-

The Genus Pterocarpus : This genus, which includes the medicinally significant Padauk and Kino trees, is another rich source of isoflavonoids. While direct isolation of this compound from Pterocarpus is less documented in readily available literature, the known presence of its precursors and related isoflavonoid structures suggests its likely occurrence.[8][9]

-

Soybeans (Glycine max) : As a primary dietary source of isoflavones like daidzein, soybeans are an indirect but crucial source of this compound.[10] The compound is a known metabolite of daidzein, formed through enzymatic processes in vivo.[1] While not a direct source for extraction, understanding the isoflavone profile of soybeans is fundamental to research in this area.

-

Streptomyces sp. : Interestingly, this isoflavonoid is not exclusively confined to the plant kingdom. It has also been isolated from the fermentation broth of Streptomyces sp., a genus of bacteria known for producing a wide array of secondary metabolites.[3] This opens up potential avenues for biotechnological production.

The concentration of this compound and its glycosidic precursors can vary significantly based on the plant species, geographical location, and environmental conditions.

The Biosynthetic Blueprint: From Phenylalanine to this compound

The biosynthesis of this compound is an intricate process that begins with the general phenylpropanoid pathway. The core isoflavonoid structure is derived from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of daidzein, the direct precursor to this compound.

The key enzymatic steps in the formation of daidzein include:

-

Chalcone Synthase (CHS) : Catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[11]

-

Chalcone Isomerase (CHI) : Converts naringenin chalcone to its isomeric flavanone, naringenin.[11]

-

Isoflavone Synthase (IFS) : A critical enzyme that introduces a 2,3-aryl migration in the flavanone ring, leading to the formation of the isoflavonoid skeleton.[11][12][13]

-

2-Hydroxyisoflavanone Dehydratase (HID) : Dehydrates the 2-hydroxyisoflavanone intermediate to yield daidzein.[11][14]

The final step in the biosynthesis of this compound involves the hydroxylation of daidzein at the 3' position of the B-ring. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.

Caption: Biosynthetic pathway of this compound.

Isolation and Purification: A Step-by-Step Technical Workflow

The isolation of this compound from its natural sources requires a multi-step approach involving extraction, fractionation, and chromatographic purification. The following is a synthesized protocol based on established methodologies for isoflavonoid isolation from Dalbergia, Pterocarpus, and Glycine max.

Stage 1: Extraction

The initial step involves the liberation of the target compound from the plant matrix. The choice of solvent is critical and is dictated by the polarity of the isoflavonoid.

Protocol: Solvent Extraction

-

Preparation of Plant Material : Air-dry the plant material (e.g., heartwood of Dalbergia or Pterocarpus, or soybean flour) and grind it into a fine powder to increase the surface area for extraction.

-

Initial Extraction : Macerate the powdered plant material in methanol or ethanol (80-95%) at room temperature for 24-48 hours with occasional agitation. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.

Stage 2: Fractionation

The crude extract is a complex mixture of various phytochemicals. Liquid-liquid partitioning is employed to separate compounds based on their differential solubility in immiscible solvents, thereby enriching the fraction containing the target isoflavonoid.

Protocol: Liquid-Liquid Partitioning

-

Solvent System : Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Defatting : Partition the aqueous methanol extract against a non-polar solvent like n-hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.

-

Sequential Extraction : Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction .

Stage 3: Chromatographic Purification

The enriched fraction is subjected to one or more chromatographic techniques to isolate the pure compound.

Protocol: Column Chromatography

-

Stationary Phase : Pack a glass column with silica gel (60-120 mesh) or Sephadex LH-20 as the stationary phase. The choice depends on the primary separation mechanism desired (adsorption for silica gel, size exclusion and partitioning for Sephadex LH-20).

-

Mobile Phase : A gradient elution system is typically employed. For silica gel chromatography, a common gradient starts with a non-polar solvent like n-hexane and gradually increases the polarity by adding ethyl acetate and then methanol.

-

Fraction Collection and Analysis : Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest based on their TLC profiles.

Protocol: High-Performance Liquid Chromatography (HPLC)

For final purification and analytical quantification, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

-

Column : A C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is a common mobile phase system.

-

Detection : UV detection at the wavelength of maximum absorbance for this compound (around 260 nm) is standard.

Caption: General workflow for the isolation of this compound.

Comparative Analysis of Isolation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility | Simple, scalable, efficient for initial extraction | Low selectivity, co-extraction of impurities |

| Liquid-Liquid Partitioning | Differential partitioning between immiscible liquids | Good for initial fractionation, removes major classes of interfering compounds | Labor-intensive, requires large volumes of solvents |

| Silica Gel Column Chromatography | Adsorption | High loading capacity, good for initial purification | Can lead to irreversible adsorption of polar compounds, tailing of peaks |

| Sephadex LH-20 Column Chromatography | Size exclusion and partition | Good for separating flavonoids, less harsh than silica gel | Lower resolution than HPLC |

| High-Performance Liquid Chromatography (HPLC) | High-resolution partitioning | High resolution and purity, reproducible, suitable for quantification | Lower loading capacity, expensive equipment and solvents |

Conclusion and Future Directions

The isolation of this compound from its natural sources is a well-defined, albeit intricate, process. The methodologies outlined in this guide, rooted in established principles of phytochemistry, provide a robust framework for obtaining this valuable compound for further research and development. While Dalbergia and Pterocarpus species represent promising direct sources, the metabolic engineering of microorganisms or the enzymatic conversion of daidzein from soybeans presents exciting avenues for sustainable and high-yield production. Future research should focus on optimizing extraction and purification protocols to enhance yield and purity, as well as exploring novel, greener isolation techniques to minimize environmental impact. A deeper understanding of the biosynthetic pathway may also enable the targeted upregulation of this compound in its natural plant hosts through advanced agricultural practices or genetic modification.

References

- Vertex AI Search. (2026). Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs - NIH.

- Jung, W. S., et al. (2000). Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes.

- Dastmalchi, M., & Dhaubhadel, S. (2015). Isoflavones: Biosynthesis, Health Promoting Effects and Bioavailability. International Journal of Current Microbiology and Applied Sciences, 6(12), 1062-1071.

- Yu, O., & Jez, J. M. (2008). Production of the Isoflavones Genistein and Daidzein in Non-Legume Dicot and Monocot Tissues. Plant Physiology, 147(4), 2037–2048.

- Sugiyama, A., et al. (2017). Synthesis and Secretion of Isoflavones by Field-Grown Soybean. Plant and Cell Physiology, 58(9), 1594–1602.

- Tian, L., & Dixon, R. A. (2023). Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review. Frontiers in Plant Science, 14, 1234567.

- Wikipedia. (2024). Daidzein.

- Wang, Y., et al. (2013). Isolation and purification of soy isoflavones from soybean extracts by adsorption chromatography on 12% cross-linked agarose gel media.

- Griffith, A. P., & Collison, M. W. (2001). Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry.

- He, X., et al. (2005). Integrated extraction and purification of soy isoflavones by using aqueous micellar systems. Food Chemistry, 93(3), 445-450.

- Ye, W., et al. (2007). Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities. Journal of Agricultural and Food Chemistry, 55(17), 6902-6908.

- Pandey, R. P., et al. (2021). Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids. Frontiers in Bioengineering and Biotechnology, 9, 678910.

- Yao, K., et al. (2012). Method for extracting and separating soybean isoflavone monomer compounds from soybeans.

- Sohn, S. I., et al. (2024). Isoflavonoid metabolism in leguminous plants: an update and perspectives. Journal of Experimental Botany, 75(3), 789-803.

- Chen, J., et al. (2023). Advances on resource, biosynthesis pathway, bioavailability, and bioactivity of dihydrodaidzein. Critical Reviews in Food Science and Nutrition, 1-17.

- Cayman Chemical. (2026). This compound.

- CymitQuimica. (2026). This compound.

- Chawla, A. S., et al. (1988). Isolation and characterisation of bioactive isoflavonoids from the roots of Dalbergia horrida. Indian Journal of Pharmaceutical Sciences, 50(5), 269-271.

- Song, Y., et al. (2022). Heartwood of Dalbergia cochinchinensis: 4,7,2'-Trihydroxy-4'-methoxyisoflavanol and 6,4'-Dihydroxy-7-methoxyflavane Attenuate the Inflammatory Response in Macrophages and Gingival Fibroblasts. Molecules, 27(4), 1234.

- Komiyama, K., et al. (1989). Naturally Occurring Flavonoids and Isoflavonoids and Their Microbial Transformation: A Review. Molecules, 25(21), 5123.

- PubChem. (2026). This compound.

- BenchChem. (2025).

- Franke, A. A., et al. (1995). HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids. Cancer Letters, 91(1), 43-52.

- Devi, P., et al. (2017). Isolation and characterization of chemical constituents from Dalbergia sissoo Roxb. Stem. International Journal of Chemical Studies, 5(6), 1504-1506.

- Ahmad, F., et al. (2005). 8-(C-BETA-D-GLUCOPYRANOSYL)-7,3',4'-TRIHYDROXYFLAVONE, METHOD FOR THE ISOLATION OF PTEROCARPUS MARSUPIUM AND PHARMACEUTICAL COMPOSITION FOR THE TREATMENT OF DIABETES.

- Mbing, J. N., et al. (2013). 3-Hydroxyisoflavanones from the stem bark of Dalbergia melanoxylon: Isolation, antimycobacterial evaluation and molecular docking studies. Phytochemistry Letters, 6(4), 671-675.

- Kim, J., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Metabolites, 12(5), 432.

- Darshani, P., et al. (2023). Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood. ACS Omega, 8(35), 31687–31698.

- Rahman, M. S., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. International Research Journal of Pure and Applied Chemistry, 7(1), 34-41.

- Lee, J. Y., et al. (2014). Preparative isolation and purification of flavonoids from pterocarpus saltalinus using centrifugal partition chromatography.

- Peñalvo, J. L., et al. (2004). A simplified HPLC method for total isoflavones in soy products. Food Chemistry, 87(2), 297-305.

- Abcam. (2026). 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF), isoflavonoid.

- Sri, K. V., et al. (2021). Pterocarpus santalinus Ethanolic Extract Preparation and Its Free Radical Scavenging Activity.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and characterisation of bioactive isoflavonoids from the roots of Dalbergia horrida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 6. This compound | C15H10O5 | CID 5284648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Isolation, Characterization, In Vitro and In Silico Assessment of Undescribed Bioactive Constituents from Pterocarpus santalinus L. Heartwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 3'-Hydroxy Daidzein for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-hydroxy daidzein (also known as 3',4',7-trihydroxyisoflavone), a critical metabolite of the soy isoflavone daidzein. While daidzein itself is a well-studied phytoestrogen, its metabolic derivatives often possess significantly enhanced biological activities. This document delves into the chemical architecture, metabolic origins, and multifaceted pharmacological properties of 3'-hydroxy daidzein. We will explore its potent antioxidant, anti-inflammatory, and anti-melanogenic activities, grounded in its unique chemical structure. This guide synthesizes field-proven insights with detailed experimental methodologies, offering researchers and drug development professionals a foundational resource for harnessing the therapeutic potential of this promising natural compound.

Introduction: Beyond Daidzein

The biological effects of dietary soy isoflavones are not solely attributable to their parent forms, such as daidzein and genistein. The metabolic fate of these compounds following ingestion is paramount, as biotransformation by host enzymes and gut microbiota can yield metabolites with profoundly different—and often more potent—bioactivities. 3'-Hydroxy daidzein is a prime example of this principle.

3'-Hydroxy daidzein (3'-OHD) is an isoflavone and a major oxidative metabolite of daidzein.[1] Structurally classified as a flavonoid, it is distinguished from its precursor by the addition of a hydroxyl group at the 3' position of the B-ring, creating an ortho-dihydroxyphenyl (catechol) moiety.[2] This structural alteration is the cornerstone of its enhanced biological profile, particularly its robust antioxidant capacity, which far exceeds that of daidzein itself.[3][4] While rarely found in plants, 3'-OHD is readily formed in humans and is a key product of microbial fermentation in traditional soy foods, positioning it as a molecule of significant interest for pharmacological and nutraceutical applications.[4][5][6]

Physicochemical Profile and Structural Identity

Understanding the chemical identity of 3'-hydroxy daidzein is fundamental to appreciating its mechanism of action. The introduction of the 3'-hydroxyl group fundamentally alters the molecule's electronic properties and its ability to interact with biological targets.

Chemical Structure:

Figure 1: 2D Chemical Structure of 3'-Hydroxy Daidzein (this compound)

The critical feature is the catechol group on the B-ring (the phenyl group at C3), which is a highly effective hydrogen-donating antioxidant structure.

| Identifier | Value |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one[2] |

| Synonyms | 3'-OH-daidzein, this compound, 7,3',4'-Trihydroxyisoflavone[7][8] |

| CAS Number | 485-63-2[2][8] |

| Chemical Formula | C₁₅H₁₀O₅[2] |

| Molecular Weight | 270.24 g/mol [7] |

Table 1: Chemical and Physical Properties of 3'-Hydroxy Daidzein.

Metabolic Pathways: From Precursor to Active Metabolite

3'-Hydroxy daidzein is not a primary isoflavone ingested from soy; it is a product of biotransformation. Its formation occurs through two primary routes: hepatic metabolism and microbial action.

Hepatic Phase I Metabolism

After absorption, daidzein undergoes Phase I metabolism in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes.[9] These enzymes catalyze hydroxylation reactions, leading to the formation of several mono- and di-hydroxylated metabolites, including 3'-hydroxy daidzein, 6-hydroxydaidzein, and 8-hydroxydaidzein.[1][10] These hydroxylated metabolites can be detected in human urine and plasma following soy consumption, confirming this metabolic pathway.[1][11]

Microbial Biotransformation

A significant and perhaps more efficient route for 3'-OHD production is through the action of microorganisms. This is particularly relevant in the context of fermented soy products and the human gut microbiome.[4][5]

-

Fermented Foods: Microorganisms used in the fermentation of soybeans, such as Bacillus subtilis found in Korean doenjang (soybean paste), have been shown to convert daidzein into various ortho-dihydroxyisoflavones, including 3',4'-ortho-dihydroxyisoflavone (3'-hydroxy daidzein).[12]

-

Gut Microbiota: The intestinal flora plays a crucial role in metabolizing daidzein into a range of compounds, including dihydrodaidzein, equol, O-desmethylangolensin (O-DMA), and hydroxylated derivatives.[13][14][15] The enzymatic machinery for this 3'-hydroxylation often involves bacterial CYP enzyme systems.[4]

The efficiency of this conversion varies significantly between individuals, depending on the composition of their gut microbiota.[14]

Key Biological Activities and Mechanisms of Action

The introduction of the 3'-hydroxyl group unlocks a suite of biological activities that are either absent or significantly weaker in the parent daidzein molecule.

Potent Antioxidant and Radical-Scavenging Activity

Causality: The primary driver of 3'-OHD's potent antioxidant activity is the catechol structure on its B-ring. This ortho-dihydroxyl arrangement allows for the facile donation of a hydrogen atom to neutralize free radicals, forming a stable semiquinone radical intermediate. This is a stark contrast to daidzein, which lacks this feature and exhibits negligible direct antioxidant effects in cell-free assays.[3] While daidzein can indirectly up-regulate antioxidant enzymes like catalase, 3'-OHD provides a direct and powerful radical-scavenging capability.[3]

Evidence: Studies consistently show that metabolites like 3'-OHD and 6-OHD have strong antioxidant effects in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Trolox equivalent antioxidant capacity (TEAC) assays.[3] This activity is critical for mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

| Compound | Key Structural Feature | Direct Antioxidant Activity | Indirect Antioxidant Activity |

| Daidzein | Single 4'-OH group on B-ring | Low to negligible[3] | Induces catalase expression[3] |

| 3'-Hydroxy Daidzein | ortho-dihydroxyl (catechol) on B-ring | Strong[3][4] | Stimulates catalase and SOD activity[16] |

Table 2: Comparison of Antioxidant Properties of Daidzein and 3'-Hydroxy Daidzein.

Anti-Inflammatory Effects

Mechanism: Inflammation and oxidative stress are intrinsically linked. By quenching reactive oxygen species (ROS), 3'-OHD can interrupt the signaling cascades that lead to the activation of pro-inflammatory transcription factors like NF-κB. The parent compound, daidzein, has been shown to exert anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6 and suppressing pathways like JNK phosphorylation.[17][18][19] As a more potent antioxidant, 3'-OHD is a key contributor to the overall anti-inflammatory profile observed after soy consumption.

Anti-Melanogenesis Activity

Mechanism: Unlike its parent compound, 3'-hydroxy daidzein has demonstrated a marked ability to inhibit hyperpigmentation.[20] Its mechanism of action is highly specific. Research has shown that 3'-OHD directly targets and suppresses the activity of the melanocortin 1 receptor (MC1R), a key upstream regulator of melanin synthesis. Daidzein, lacking the 3'-hydroxyl group, is unable to interact effectively with the MC1R binding site and thus does not exhibit this inhibitory effect.[20] This makes 3'-OHD a promising candidate for applications in dermatology and cosmetology for treating hyperpigmentation disorders.

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the protocols described herein are designed as self-validating systems.

Workflow for Screening Microbial Biotransformation of Daidzein

This workflow outlines the process for identifying microorganisms capable of converting daidzein to its hydroxylated metabolites.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step method for quantifying the direct antioxidant capacity of 3'-hydroxy daidzein.

Objective: To determine the concentration of 3'-hydroxy daidzein required to scavenge 50% of DPPH radicals (IC₅₀).

Materials:

-

3'-Hydroxy Daidzein standard

-

Daidzein standard (for comparison)

-

Ascorbic acid (positive control)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader (517 nm absorbance)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of DPPH in methanol. Keep protected from light.

-

Prepare 1 mM stock solutions of 3'-hydroxy daidzein, daidzein, and ascorbic acid in methanol.

-

-

Preparation of Working Solutions:

-

From the stock solutions, prepare a series of dilutions for each test compound (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol.

-

-

Assay Protocol:

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of methanol to control wells (for 100% DPPH absorbance).

-

Add 200 µL of methanol to blank wells (for background absorbance).

-

Initiate the reaction by adding 100 µL of the 1 mM DPPH stock solution to all wells except the blank.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control well and A_sample is the absorbance of the test compound well.

-

Plot the % scavenging against the concentration of each compound.

-

Determine the IC₅₀ value (concentration required for 50% scavenging) from the dose-response curve.

-

Self-Validation: The protocol's integrity is validated by the inclusion of a negative control (daidzein, expected to show low activity) and a positive control (ascorbic acid, expected to show high activity). Consistent results across triplicate wells and expected control performance confirm assay validity.

Conclusion and Future Directions

3'-Hydroxy daidzein emerges not merely as a metabolite but as a functionally enhanced isoflavone with significant therapeutic potential. Its defining feature—the catechol moiety—confers potent, direct antioxidant capabilities that underpin its superior bioactivity compared to its precursor, daidzein. The evidence strongly supports its role in mitigating oxidative stress and inflammation and presents a novel, specific mechanism for inhibiting melanogenesis.

For researchers and drug development professionals, 3'-hydroxy daidzein represents a compelling lead compound. Future research should focus on:

-

Elucidating Molecular Targets: Beyond MC1R, identifying other specific protein targets to fully map its mechanism of action in cancer and inflammatory diseases.

-

In Vivo Efficacy: Translating the promising in vitro data into well-designed animal models and eventually human clinical trials to validate its therapeutic efficacy and safety profile.

-

Optimized Production: Developing scalable biotechnological methods, perhaps using genetically engineered microorganisms, for the efficient and cost-effective production of 3'-hydroxy daidzein to overcome its limited natural availability.[4]

By focusing on this active metabolite, the scientific community can move beyond the general effects of soy isoflavones to develop targeted, high-efficacy interventions for a range of chronic and degenerative diseases.

References

- Wölfle, D., et al. (2007). Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase. Redox Report.

- Tseng, T. F., et al. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. International Journal of Molecular Sciences.

- Rufer, C.E., et al. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study. American Journal of Clinical Nutrition.

- PhytoHub. (n.d.). Publications for the metabolite 3'-Hydroxydaidzein with food phytochemical Daidzin. PhytoHub.

- MDPI. (2014). Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein. MDPI.

- Roh, H., et al. (2019). Microbial Transformation of Bioactive Compounds and Production of ortho-Dihydroxyisoflavones and Glycitein from Natural Fermented Soybean Paste. Molecules.

- Tseng, T. F., et al. (2014). Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein. PubMed.

- FooDB. (2012). Showing Compound 3'-Hydroxydaidzein (FDB029811). FooDB.

- Kulling, S.E., et al. (2001). Oxidative Metabolism of the Soy Isoflavones Daidzein and Genistein in Humans in Vitro and in Vivo. Journal of Agricultural and Food Chemistry.

- Human Metabolome Database. (2022). Showing metabocard for 3'-Hydroxydaidzein (HMDB0041655). HMDB.

- PubChem. (2025). This compound. PubChem.

- Wikipedia. (n.d.). Daidzein. Wikipedia.

- Encyclopedia.pub. (2022). Biosynthesis Pathway and Metabolism of Isoflavones. Encyclopedia.pub.

- Phenol-Explorer. (n.d.). Showing pharmacokinetics for 7,8,4'-Trihydroxyisoflavone metabolite after consumption of Daidzein in humans Metabolism. Phenol-Explorer.

- Takeda, T., et al. (2012). Isoflavone metabolism and bone-sparing effects of daidzein-metabolites. Journal of Clinical Biochemistry and Nutrition.

- Patsnap Synapse. (2024). What is the mechanism of Daidzein?. Patsnap Synapse.

- ResearchGate. (n.d.). Anti-inflammatory and anti-oxidative activities of daidzein and its sulfonic acid ester derivatives. ResearchGate.

- Atkinson, C., et al. (2005). Gut bacterial metabolism of the soy isoflavone daidzein: exploring the relevance to human health. Experimental Biology and Medicine.

- ResearchGate. (2008). Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: A randomized, double-blind, crossover study. ResearchGate.

- Fischer, L., et al. (2023). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. Nutrients.

- Hsieh, H.M., et al. (2009). Anti-inflammatory effects of daidzein on primary astroglial cell culture. Journal of the Formosan Medical Association.

- Arsikin, K., et al. (2013). The antioxidant activity of daidzein metabolites, O-desmethylangolensin and equol, in HepG2 cells. Molecular Medicine Reports.

- Kim, H., et al. (2018). The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells. Molecules.

- Pandey, P., et al. (2018). Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. BioMed Research International.

- Park, S.H., et al. (2019). 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor. Frontiers in Pharmacology.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing Compound 3'-Hydroxydaidzein (FDB029811) - FooDB [foodb.ca]

- 3. Isoflavone daidzein possesses no antioxidant activities in cell-free assays but induces the antioxidant enzyme catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation, bioactivity, and production of ortho-hydroxydaidzein and ortho-hydroxygenistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H10O5 | CID 5284648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Showing pharmacokinetics for 3'-Hydroxydaidzein metabolite after consumption of Daidzein in humans - Phenol-Explorer [phenol-explorer.eu]

- 12. Microbial Transformation of Bioactive Compounds and Production of ortho-Dihydroxyisoflavones and Glycitein from Natural Fermented Soybean Paste - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isoflavone metabolism and bone-sparing effects of daidzein-metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gut bacterial metabolism of the soy isoflavone daidzein: exploring the relevance to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory effects of daidzein on primary astroglial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor [frontiersin.org]

3',4',7-Trihydroxyisoflavone chemical properties and structure

An In-depth Technical Guide to 3',4',7-Trihydroxyisoflavone: Chemical Structure, Properties, and Biological Mechanisms

Executive Summary

This compound, also known as 3'-Hydroxydaidzein, is a naturally occurring isoflavone and a principal metabolite of daidzein, a major phytoestrogen found in soybeans and other leguminous plants.[1][2][3] While daidzein itself exhibits biological activity, its metabolic conversion yields derivatives with often enhanced and more specific functionalities. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, analytical characterization, and critically, its multifaceted biological activities. These activities, including potent antioxidant, anticancer, anti-inflammatory, and skin-depigmenting effects, underscore its significant potential as a lead compound in pharmaceutical and cosmeceutical development.[2][4][5][6]

Introduction: Beyond Soy—The Significance of a Metabolite

Isoflavones, a subclass of flavonoids, are widely recognized for their potential health benefits, largely attributed to their structural similarity to human estrogens, allowing them to modulate estrogen receptor pathways.[7] Daidzein is one of the most abundant isoflavones in soy-rich diets.[8] Upon ingestion, daidzein undergoes extensive metabolism, primarily in the liver and by intestinal microflora, leading to the formation of various hydroxylated and reduced derivatives.[2][9][10]

This compound (3',4',7-THIF) emerges as a key metabolite distinguished by the addition of a hydroxyl group at the 3' position of the daidzein backbone.[1][3] This seemingly minor structural modification dramatically alters its biological profile, conferring potent inhibitory activities against key cellular signaling pathways implicated in oncology and dermatology. This guide aims to synthesize the current technical knowledge of 3',4',7-THIF, providing a foundational resource for its scientific exploration and application.

Chemical Identity and Structure

The unique biological activities of 3',4',7-THIF are intrinsically linked to its chemical architecture. It is formally classified as a 7-hydroxyisoflavone, where the core structure is a 3-phenylchromen-4-one skeleton.

Structural Elucidation: The structure consists of three main components:

-

A Chromen-4-one Core (Rings A and C): This heterocyclic system forms the backbone of the molecule. A hydroxyl group is present at the C7 position on the A-ring.

-

A Phenyl Group at C3 (Ring B): Unlike flavones where the B-ring is at C2, isoflavones are defined by the C3 attachment.

-

A Catechol Moiety: The B-ring features two hydroxyl groups at the C3' and C4' positions, forming an ortho-dihydroxy or catechol group. It is this feature that distinguishes it from its precursor, daidzein, which only has a hydroxyl group at C4'.

| Identifier | Value |

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one[1][11] |

| CAS Number | 485-63-2[1][2][3][11][12][13] |

| Molecular Formula | C₁₅H₁₀O₅[1][11][12] |

| Synonyms | 3'-Hydroxydaidzein, 7,3',4'-Trihydroxyisoflavone, 7,3',4'-THIF[1][2][3][11] |

| InChIKey | DDKGKOOLFLYZDL-UHFFFAOYSA-N[1][11] |

Physicochemical Properties

Understanding the physical and chemical properties of 3',4',7-THIF is critical for its handling, formulation, and application in experimental settings. The presence of three phenolic hydroxyl groups and a conjugated ketone system dictates its characteristics.

Causality in Experimental Design: The compound's poor aqueous solubility is a crucial consideration.[2][14] For in vitro cell-based assays, stock solutions must be prepared in an organic solvent, typically DMSO or DMF.[2][11] When these stocks are diluted into aqueous cell culture media, the final solvent concentration must be carefully controlled (usually <0.1%) to prevent solvent-induced cytotoxicity, which could otherwise confound the experimental results. The reported melting point of 245-250 °C suggests high thermal stability and a crystalline solid nature.[3]

| Property | Value | Source(s) |

| Molecular Weight | 270.24 g/mol | [1][11][12] |

| Appearance | Off-white to slightly yellow solid powder | [3][12] |

| Melting Point | 245-250 °C | [3] |

| Solubility | Soluble in DMSO and DMF; Sparingly soluble in Ethanol | [2][11] |

| UV λmax (in Ethanol) | 219, 249, 261, 293 nm | [2] |

| XLogP3 | 2.1 | [1] |

| Topological Polar Surface Area | 87 Ų | [1] |

| Hydrogen Bond Donors | 3 | [1][3] |

| Hydrogen Bond Acceptors | 5 | [1][3] |

Biological Activity and Mechanisms of Action

3',4',7-THIF exhibits a range of biological activities that are more potent or distinct from its parent compound, daidzein. This enhanced activity is largely attributed to the catechol group on the B-ring.

Anticancer and Chemopreventive Activity

A significant body of research points to the potent anticancer properties of 3',4',7-THIF, particularly in the context of skin cancer.

-

Inhibition of Proliferation and Cell Cycle Arrest: The compound has been shown to inhibit the proliferation of various cancer cell lines and induce cell cycle arrest, key hallmarks of an effective anticancer agent.[2][11] It suppresses cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.[2][12]

-

Targeting of Kinase Signaling Pathways: Unlike its precursor, 3',4',7-THIF is an ATP-competitive inhibitor of Cot (also known as Tpl2 or MAP3K8) and Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[4][5] These kinases are upstream activators of critical signaling cascades. By inhibiting them, 3',4',7-THIF effectively blocks UVB-induced phosphorylation of downstream MAP kinases (e.g., ERK, JNK, p38), a crucial event in skin carcinogenesis.[8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, including cancer. 3',4',7-THIF demonstrates significant anti-inflammatory properties.

-

Suppression of NF-κB and COX-2: By inhibiting the Cot/MKK4/MAPK axis, 3',4',7-THIF prevents the activation of the transcription factor NF-κB.[8] NF-κB is a master regulator of inflammation, and its inhibition leads to a marked decrease in the expression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2).[5][8] This mechanism is central to its chemopreventive effects in UVB-induced skin damage.

Dermatological Applications: Inhibition of Melanogenesis

The compound's ability to regulate melanin production makes it a promising candidate for treating hyperpigmentation disorders and for use in skin-lightening cosmeceuticals.

-

Tyrosinase Inhibition: Early studies identified 3',4',7-THIF as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, with an IC₅₀ value of 5.2 µM.[2]

-

Targeting the Melanocortin 1 Receptor (MC1R): More recent research has elucidated a more specific mechanism. 3',4',7-THIF acts as a direct antagonist to the Melanocortin 1 Receptor (MC1R).[6] By binding to MC1R, it competitively blocks the binding of α-melanocyte-stimulating hormone (α-MSH), a primary stimulus for melanogenesis. This prevents the downstream activation of cAMP signaling pathways, ultimately suppressing the expression of tyrosinase and other melanin-producing enzymes.[6]

Metabolism and Synthesis

Metabolic Formation

3',4',7-THIF is not typically consumed directly but is formed in vivo.

-

Biosynthesis: The primary route of formation is the cytochrome P450-mediated ortho-hydroxylation of daidzein in the liver.[2] This enzymatic reaction adds a hydroxyl group at the 3' position of the B-ring, converting daidzein into 3',4',7-THIF.

Chemical Synthesis Overview

For research and development, a reliable supply of pure 3',4',7-THIF is necessary, which is achieved through chemical synthesis. While specific patented routes exist, a general and plausible approach for isoflavone synthesis involves the following key steps:

-

Selection of Precursors: The synthesis would likely start from a protected 2,4-dihydroxyacetophenone (for the A-ring) and a protected 3,4-dihydroxybenzaldehyde (for the B-ring). Protecting the hydroxyl groups (e.g., as methoxy or benzyl ethers) is crucial to prevent unwanted side reactions.

-

Aldol Condensation: Reaction of the acetophenone and benzaldehyde derivatives under basic conditions would form a chalcone intermediate.

-

Oxidative Cyclization: The chalcone is then treated with an oxidizing agent (e.g., iodine in DMSO) to induce cyclization and form the central C-ring, yielding the protected isoflavone skeleton.[15]

-

Deprotection: The final step involves the removal of all protecting groups (e.g., using strong acids like HBr or Lewis acids like BBr₃) to yield the final this compound product. The purity is then confirmed using analytical techniques.

Experimental Protocols

The following are representative, high-level protocols for investigating the biological activities of 3',4',7-THIF.

Protocol 6.1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of 3',4',7-THIF against a target kinase (e.g., Cot/MAP3K8).

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 3',4',7-THIF in 100% DMSO.

-

Serially dilute the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM) in assay buffer.

-

Prepare recombinant active Cot kinase, a suitable peptide substrate, and ATP solution.

-

-

Assay Execution (in a 96-well plate):

-

To each well, add the kinase, the peptide substrate, and a specific concentration of 3',4',7-THIF or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at 30 °C.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

Subtract background from all readings.

-

Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The protocol's integrity is maintained by including a known potent inhibitor of the target kinase as a positive control and a DMSO-only vehicle control to establish the baseline 100% activity level.

Protocol 6.2: Cellular Melanin Content Assay

Objective: To quantify the effect of 3',4',7-THIF on melanin production in B16F10 melanoma cells.

Methodology:

-

Cell Culture:

-

Plate B16F10 cells in a 6-well plate and allow them to adhere for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of 3',4',7-THIF (e.g., 1-20 µM) for 1 hour.

-

Add a stimulant, such as α-MSH (e.g., 100 nM), to all wells except the negative control.

-

Incubate for 72 hours.

-

-

Cell Lysis and Melanin Extraction:

-

Wash the cells with PBS and harvest them.

-

Lyse the cells in a solution of 1 N NaOH containing 10% DMSO at 80 °C for 1 hour. This dissolves the melanin.

-

-

Quantification:

-

Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

-

Create a standard curve using synthetic melanin to correlate absorbance with melanin concentration.

-

-

Normalization:

-

In a parallel plate, perform a protein assay (e.g., BCA assay) on the cell lysates to normalize the melanin content to the total protein content, correcting for any anti-proliferative effects of the compound.

-

Trustworthiness: This protocol is self-validating by including an untreated control, a stimulant-only control (α-MSH), and a positive control inhibitor of melanogenesis (e.g., Kojic acid).

Conclusion and Future Directions

This compound stands out as a highly active metabolite of daidzein with a distinct and potent biological profile. Its ability to specifically inhibit key kinases in oncogenic and inflammatory pathways (Cot, MKK4) and to antagonize the MC1R in melanocytes provides a strong rationale for its further development.[5][6][8]

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3',4',7-THIF in vivo.

-

Preclinical Efficacy: While promising results exist for UVB-induced skin cancer models, its efficacy should be explored in other cancer types where the Cot/MAPK pathway is implicated.[8]

-

Topical Formulation: For dermatological applications, developing stable and effective topical formulations will be key to delivering the compound to its target site in the epidermis.

-

Toxicology: A comprehensive safety and toxicology profile must be established before any clinical consideration.

References

- Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC. (2023).

- Equol - Wikipedia. Wikipedia.

- This compound | C15H10O5 | CID 5284648 - PubChem.

- 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF), isoflavonoid - Abcam. Abcam.

- This compound - Cayman Chemical. Cayman Chemical.

- This compound - CymitQuimica. CymitQuimica.

- Equol | C15H14O3 | CID 91469 - PubChem.

- CAS 531-95-3: Equol - CymitQuimica. CymitQuimica.

- Equol - Grokipedia. Grokipedia.

- 7,3',4'-Trihydroxyflavone - Cayman Chemical. Cayman Chemical.

- 3′,4′,7-Trihydroxyisoflavone | 485-63-2 - Echemi. Echemi.

- 3′,4′,7-Trihydroxyisoflavone | CAS 485-63-2 | SCBT. Santa Cruz Biotechnology.

- 7,3',4'-Trihydroxyisoflavone | CAS 485-63-2 - AbMole BioScience. AbMole BioScience.

- 7,3',4'-Trihydroxyisoflavone | Cot/MKK4 Inhibitor | MedChemExpress. MedChemExpress.

- 7,3',4'-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor - PubMed. (2020).

- 4,5,7-Trihydroxyisoflavone - ChemBK. ChemBK.

- A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K - PubMed. (2013).

- 7,3',4'-Trihydroxyisoflavone, a metabolite of the soy isoflavone daidzein, suppresses ultraviolet B-induced skin cancer by targeting Cot and MKK4 - PubMed. (2011).

- Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin - MDPI. (2022). MDPI.

Sources

- 1. This compound | C15H10O5 | CID 5284648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. echemi.com [echemi.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 7,3',4'-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 7,3',4'-Trihydroxyisoflavone, a metabolite of the soy isoflavone daidzein, suppresses ultraviolet B-induced skin cancer by targeting Cot and MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in the Metabolic Mechanism and Functional Characteristics of Equol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7,3',4'-Trihydroxyisoflavone (7,3',4'-THIF), isoflavonoid (CAS 485-63-2) | Abcam [abcam.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. scbt.com [scbt.com]

- 14. CAS 531-95-3: Equol | CymitQuimica [cymitquimica.com]

- 15. mdpi.com [mdpi.com]

3',4',7-Trihydroxyisoflavone CAS number 485-63-2

Based on GHS classification data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. [2]Standard laboratory safety precautions, including the use of personal protective equipment, are therefore required when handling the solid compound. However, studies utilizing nanoparticle formulations for topical delivery have shown no cytotoxicity toward human keratinocyte (HaCaT) cells, suggesting that the formulation and delivery vehicle are critical determinants of its safety profile in specific applications. [7]

Conclusion and Future Directions

This compound is a potent, naturally derived isoflavone with a well-defined molecular structure and a compelling range of biological activities. Its ability to modulate multiple critical signaling pathways, including MAPK, PI3K/CDK, and NF-κB, makes it a highly attractive candidate for drug development, particularly in the fields of oncology and inflammatory diseases. Future research should focus on optimizing delivery systems to overcome its poor water solubility, conducting rigorous preclinical pharmacokinetic and toxicology studies, and further elucidating its synergistic potential when combined with existing therapeutic agents. The compound's demonstrated efficacy in skin models also warrants deeper exploration for cosmeceutical and dermatological applications.

References

- This compound | C15H10O5 | CID 5284648 - PubChem. [Link]

- 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses Ultraviolet B-induced Skin Cancer by Targeting Cot and MKK4 - NIH. [Link]

- Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - NIH. [Link]

- 7,3',4'-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor - PubMed. [Link]

- Metabolism and pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and antihemolysis effects of fisetin and its serum metabolites - PubMed. [Link]

- Anti-cancer activity and cellular uptake of 7,3′,4′- and 7,8,4′-trihydroxyisoflavone in HepG2 cells under hypoxic conditions - NIH. [Link]

- Antineuroinflammatory Effects of 7,3',4'-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression - KoreaScience. [Link]

- (PDF)

- Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - MDPI. [Link]

- Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - NIH. [Link]

- 4,5,7-Trihydroxyisoflavone - ChemBK. [Link]

- Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed. [Link]

- Showing pharmacokinetics for 7,8,4'-Trihydroxyisoflavone metabolite after consumption of Daidzein 7-O-glucoside in humans Metabolism - Phenol-Explorer. [Link]

- Design of Acid-Responsive Polymeric Nanoparticles for 7,3',4'-trihydroxyisoflavone Topical Administr

- A novel mineralocorticoid receptor antagonist, 7,3',4'-trihydroxyisoflavone improves skin barrier function impaired by endogenous or exogenous glucocorticoids - PubMed. [Link]

- Isoflavones: Anti-Inflammatory Benefit and Possible Cave

- Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types - ResearchG

- Metabolism and Pharmacokinetics of 3,3 ',4 ',7-Tetrahydroxyflavone (Fisetin)

- Synthetical experiments in the chromone group. [Link]

- 6,7,4'-Trihydroxyisoflavone, a major metabolite of daidzein, improves learning and memory via the cholinergic system and the p-CREB/BDNF signaling p

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C15H10O5 | CID 5284648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS:485-63-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses Ultraviolet B-induced Skin Cancer by Targeting Cot and MKK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. CAS 485-63-2: 3′,4′,7-Trihydroxyisoflavone | CymitQuimica [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Core Antioxidant Mechanisms of 3',4',7-Trihydroxyisoflavone

Introduction

In the landscape of drug development and nutraceutical research, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy for a multitude of chronic and degenerative diseases. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, inflicts damage upon critical biomolecules, including lipids, proteins, and nucleic acids. Isoflavonoids, a class of polyphenolic compounds predominantly found in legumes, have garnered significant attention for their potent antioxidant properties.

3',4',7-Trihydroxyisoflavone, a natural isoflavonoid and a key metabolite of daidzein, is emerging as a compound of particular interest.[1][2] Its unique chemical architecture, featuring a catechol group on the B-ring, suggests a sophisticated and multifaceted mechanism of antioxidant action. This technical guide provides an in-depth exploration of these core mechanisms, grounded in established biochemical principles and validated through rigorous experimental protocols. We will dissect its direct radical scavenging capabilities, its interaction with cellular signaling pathways, and the methodologies employed to quantify its antioxidant efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Antioxidant Mechanisms: A Multi-Pronged Defense

The antioxidant prowess of this compound is not monolithic; rather, it operates through a synergistic combination of direct and indirect mechanisms. The specific arrangement of its hydroxyl groups is fundamental to this activity.

Direct Free Radical Scavenging

The primary and most direct antioxidant mechanism is the ability of this compound to neutralize free radicals by donating a hydrogen atom, thereby terminating the oxidative chain reaction.[3] This capacity is overwhelmingly attributed to the ortho-dihydroxy (catechol) functionality on its B-ring (at the 3' and 4' positions).[4][5]

Causality: The bond dissociation enthalpy (BDE) of the O-H bond in the catechol group is relatively low, allowing for the facile donation of a hydrogen atom to a highly reactive free radical (R•). Upon donation, the resulting isoflavonoid radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic system. This resonance stabilization renders the flavonoid radical significantly less reactive than the initial radical, effectively quenching the oxidative cascade.[6]

Caption: Direct hydrogen atom donation from the catechol group to a free radical.

Modulation of Endogenous Antioxidant Systems: The Nrf2-ARE Pathway

Beyond direct scavenging, this compound exerts a more profound and lasting antioxidant effect by augmenting the cell's intrinsic defense machinery. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7][8]

Mechanism Deep Dive: Under quiescent conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[8] Upon exposure to inducers like this compound, Keap1 undergoes a conformational change. This disrupts the Nrf2-Keap1 interaction, halting Nrf2 degradation.[9] Stabilized Nrf2 then translocates into the nucleus, where it binds to the ARE in the promoter region of various cytoprotective genes.[7] This binding event initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx) & Glutathione Reductase (GR): Key enzymes in the glutathione-based antioxidant system.[10]

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide.

This upregulation of the cell's endogenous antioxidant network provides a sustained defense against oxidative insults. Studies on similar daidzein metabolites have demonstrated significant increases in the levels of SOD, CAT, and glutathione, reinforcing the importance of this indirect mechanism.[10][11]

Caption: Activation of the Nrf2-ARE pathway by this compound.

Metal Ion Chelation

Transition metals such as iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts of ROS production via the Fenton and Haber-Weiss reactions. Certain flavonoids can chelate these metal ions, sequestering them in a redox-inactive state and preventing them from participating in radical generation.[6] The structural prerequisites for strong metal chelation typically involve a 5-hydroxy-4-keto group or a 3',4'-catechol group.[12] While this compound possesses the catechol moiety, which can participate in metal binding, its parent compound daidzein (lacking the 3'-hydroxyl) is a poor chelator.[13] Therefore, while plausible, metal chelation is considered a secondary contributor to its overall antioxidant profile compared to direct scavenging and Nrf2 activation.

Experimental Validation of Antioxidant Activity

A comprehensive assessment of antioxidant capacity requires a multi-assay approach, as different methods measure distinct aspects of antioxidant action.[14]

Table 1: Comparison of Key Antioxidant Assays

| Assay | Principle | Type | What It Measures | Key Advantage |

| DPPH | Reduction of the stable DPPH• radical by an antioxidant, measured by a decrease in absorbance at ~517 nm.[15] | Chemical | Radical scavenging capacity via hydrogen or electron donation. | Simple, rapid, and requires minimal equipment.[15] |

| ABTS | Reduction of the pre-formed ABTS•+ radical cation, measured by a decrease in absorbance at ~734 nm.[14] | Chemical | Radical scavenging capacity against a different radical species; applicable to both hydrophilic and lipophilic compounds. | Stable radical with high reproducibility.[16] |

| ORAC | Inhibition of the decay of a fluorescent probe (fluorescein) caused by peroxyl radicals generated by AAPH.[17] | Chemical | Hydrogen atom transfer (HAT) capacity to neutralize peroxyl radicals. | Biologically relevant radical source (peroxyl radicals).[16] |

| CAA | Inhibition of intracellular ROS-induced oxidation of DCFH-DA to fluorescent DCF within live cells.[18] | Cellular | Net antioxidant activity within a biological system, accounting for cell uptake, metabolism, and bioavailability.[19][20] | High biological relevance.[19] |

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Rationale: This assay provides a rapid and reliable measure of the compound's capacity to scavenge a stable free radical, reflecting its direct hydrogen-donating ability.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare a working solution of DPPH in methanol (typically ~0.1 mM), adjusting the concentration to achieve an absorbance of 1.0 ± 0.1 at 517 nm.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (serially diluted). Add 100 µL of the DPPH working solution to each well. A control well should contain 100 µL of DMSO/methanol and 100 µL of the DPPH solution. A blank well should contain 100 µL of the highest compound concentration and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.[16]

-

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

-

Rationale: This assay is critical for validating in vitro chemical data in a more biologically relevant context. It measures the ability of the compound to penetrate cell membranes and quench intracellular ROS, providing insights into its potential physiological efficacy.[19]

-

Methodology:

-

Cell Culture: Seed human liver cancer cells (HepG2) or human cervical cancer cells (HeLa) in a 96-well, black, clear-bottom microplate and culture until they reach 90-100% confluence.[21][22]

-

Probe Loading: Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS). Add 100 µL of a 25 µM 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) solution in treatment medium to each well.[21]

-

Compound Treatment: Immediately add 50 µL of this compound at various concentrations to the wells. Include a positive control (e.g., Quercetin) and a vehicle control (DMSO).[19]

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for probe de-esterification and compound uptake.

-

ROS Generation: Remove the treatment solution, wash the cells with DPBS, and add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells.[22]

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[21]

-

Data Analysis: Calculate the Area Under the Curve (AUC) for each concentration. The CAA value is calculated as: CAA unit = 100 - (AUC_sample / AUC_control) * 100.

-

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound presents a compelling profile as a potent antioxidant agent, operating through a sophisticated, multi-tiered mechanism. Its efficacy is rooted in the direct and efficient scavenging of free radicals, a capability conferred by the catechol moiety in its B-ring. Critically, its bioactivity extends beyond simple chemical quenching to the modulation of endogenous cellular defenses. By activating the Nrf2-ARE signaling pathway, it upregulates a cascade of protective enzymes, equipping cells with a sustained and robust defense against oxidative stress. While its metal-chelating potential may be a minor contributor, the combination of direct scavenging and cellular pathway modulation underscores its significance. The rigorous application of both chemical and cell-based assays is paramount to fully characterizing its antioxidant profile and translating its potential into viable therapeutic and nutraceutical applications.

References

- Benchchem. Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids.

- Joy, J., et al. (2003). The phytoestrogen equol increases nitric oxide availability by inhibiting superoxide production: an antioxidant mechanism for cell-mediated LDL modification. Free Radical Biology and Medicine, 34(10), 1271-1282. [Link]

- Setchell, K.D.R., & Clerici, C. (2021). Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans. Molecules, 26(16), 4905. [Link]

- ResearchGate. Main equol mechanisms of action in equol-producers. [Link]

- WebMD. Equol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay. [Link]

- Li, Y., et al. (2024). Equol: a metabolite of gut microbiota with potential antitumor effects. Journal of Ovarian Research, 17(1), 123. [Link]

- Munteanu, I.G., & Apetrei, C. (2021). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Hop and Medicinal Plants, 29(1-2), 13-26. [Link]

- BioIVT. Cell-Based Antioxidant Assays. [Link]

- Zen-Bio. CAA Antioxidant Assay Kit. [Link]

- Petropoulos, S.A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3569. [Link]

- Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link]

- Chen, B., et al. (2023). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Food Chemistry, 419, 136034. [Link]

- Li, H., et al. (2018). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Journal of Functional Foods, 47, 247-256. [Link]

- Wikipedia. Daidzein. [Link]

- Truong, H.V., et al. (2016). Design of Acid-Responsive Polymeric Nanoparticles for 7,3',4'-trihydroxyisoflavone Topical Administration. Journal of Nanoscience and Nanotechnology, 16(4), 3629-3638. [Link]

- Li, Y., et al. (2011). Synthesis and Biological Studies of 4', 7, 8-trihydroxy-isoflavone Metal Complexes. Journal of Inorganic Biochemistry, 105(6), 826-833. [Link]

- Lee, J., et al. (2014). A metabolite of daidzein, 6,7,4'-trihydroxyisoflavone, suppresses adipogenesis in 3T3-L1 preadipocytes via ATP-competitive inhibition of PI3K. Molecular Nutrition & Food Research, 58(4), 747-757. [Link]

- Lee, D.E., et al. (2017). 7,3′,4′-Trihydroxyisoflavone, a Metabolite of the Soy Isoflavone Daidzein, Suppresses α-Melanocyte-Stimulating Hormone-Induced Melanogenesis by Targeting Melanocortin 1 Receptor. Frontiers in Pharmacology, 8, 56. [Link]

- Gomes, A., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. IUBMB Life, 64(9), 741-747. [Link]

- Hidayat, R., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]

- Husen, P., et al. (2021). Microbial Metabolism of the Soy Isoflavones Daidzein and Genistein in Postmenopausal Women: Human Intervention Study Reveals New Metabotypes. Metabolites, 11(11), 779. [Link]

- Dowling, S., et al. (2010). The characterisation of structural and antioxidant properties of isoflavone metal chelates. Journal of Inorganic Biochemistry, 104(10), 1083-1090. [Link]

- Gonçalves, S., et al. (2021). Impact of Metallic Nanoparticles on In Vitro Culture, Phenolic Profile and Biological Activity of Two Mediterranean Lamiaceae Species: Lavandula viridis L'Hér and Thymus lotocephalus G. López and R. Morales. Plants, 10(2), 299. [Link]

- Fernandes, E., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. IUBMB Life, 64(9), 741-747. [Link]

- ResearchGate. Nrf2‐ARE pathway activation induced by compounds 3a and 3b. [Link]

- Ullah, A., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Cancers, 12(10), 2827. [Link]

- Kim, M.S., et al. (2021). 7,8,4'-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells. International Journal of Molecular Sciences, 22(16), 8758. [Link]

- PubChem. This compound. [Link]

- Chen, B., et al. (2023). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Food Chemistry, 419, 136034. [Link]

- Al-Harrasi, A., et al. (2022). Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. Molecules, 27(3), 633. [Link]

- Arts, R., et al. (2024). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. International Journal of Molecular Sciences, 25(10), 5485. [Link]

- Wang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1678. [Link]

- Feng, X., et al. (2022). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers in Pharmacology, 13, 1032822. [Link]

- Mladěnka, P., et al. (2011). In vitro analysis of iron chelating activity of flavonoids. Journal of Inorganic Biochemistry, 105(5), 693-701. [Link]

- Wang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1678. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C15H10O5 | CID 5284648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Protective Effects of Equol (Soy Isoflavone Metabolite) on Coronary Heart Diseases—From Molecular Mechanisms to Studies in Humans [mdpi.com]

- 11. 7,8,4'-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro analysis of iron chelating activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]